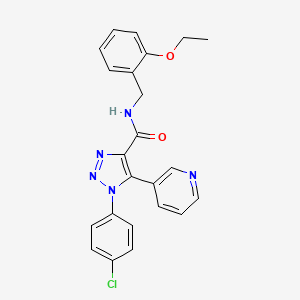

Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

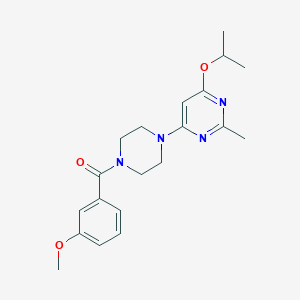

“Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate” is an organic compound . It is a chiral compound with two chiral centers, specifically in the 2R and 4R configuration .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties.

Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes.

Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure . For instance, “this compound” is a solid powder, usually white to light yellow in color .

科学的研究の応用

Synthesis Applications

Synthesis of Ketoester Derivatives : Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate has been used in the synthesis of ketoester derivatives derived from hydroxyproline. These derivatives play a role in the synthesis of complex organic compounds (King, Armstrong, & Keller, 2005).

Mechanism Studies in Boc Group Migration : This compound has been instrumental in studying the mechanisms of tert-butyloxycarbonyl (Boc) group migration, which is critical in organic synthesis (Xue & Silverman, 2010).

Synthesis of Biotin Intermediates : It is used in the synthesis of intermediates for Biotin, a water-soluble vitamin involved in the metabolic cycle of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Applications in Organic Chemistry

Cascade Reactions in Organic Synthesis : It is used in cascade reactions for the synthesis of pipecolic acid derivatives, showcasing its versatility in organic synthesis (Purkayastha et al., 2010).

Role in Dynamic Kinetic Resolution : The compound serves as a chiral auxiliary in dynamic kinetic resolution, facilitating stereoselective carbon-carbon bond formation (Kubo et al., 1997).

Synthesis of Medicinal Chemistry Intermediates : Its derivatives are used in medicinal chemistry, such as in the synthesis of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Enzymatic Applications

- Enzyme-catalyzed Kinetic Resolution : The compound is involved in enzyme-catalyzed kinetic resolutions, aiding in the selective synthesis of enantiomers (Faigl et al., 2013).

Applications in Stereochemistry and Chiral Synthesis

Chiral Auxiliary in Peptide Synthesis : It is used as a chiral auxiliary in peptide synthesis, demonstrating its utility in stereoselective organic reactions (Studer, Hintermann, & Seebach, 1995).

Synthesis of Functional Dihydroxyesters : The compound is involved in the synthesis of functional dihydroxyesters, illustrating its role in creating structurally complex molecules (Scheffler et al., 2002).

作用機序

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Safety and Hazards

特性

IUPAC Name |

tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLZXCDAPVPGOX-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)

![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)

![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)

![Ethyl 4-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B2421687.png)

![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)